(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
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Overview
Description
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is a complex organic compound characterized by the presence of bromine, nitro, cyano, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The nitration of 2-bromoaniline to produce 2-bromo-4-nitroaniline.
Coupling Reaction: The coupling of 2-bromo-4-nitroaniline with a thiophene derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Cyclization: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Strong bases like sodium hydride can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through multiple functional groups makes it a promising candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenyl 4-bromophenyl ether
- (4-Bromo-2-nitrophenyl)acetate
- (2-Bromo-4-nitrophenyl)methanesulfonamide
Uniqueness
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its similar compounds.
Biological Activity
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide, with the CAS number 380563-59-7, is a complex organic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's molecular formula is C14H8BrN3O3S with a molecular weight of 378.20 g/mol. Its structure includes a thiophene ring, a cyano group, and a bromo-substituted nitrophenyl moiety, which may contribute to its reactivity and biological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C14H8BrN3O3S |
Molecular Weight | 378.20 g/mol |
CAS Number | 380563-59-7 |
Anticancer Potential
Research has indicated that compounds containing nitrophenyl groups can exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function. Although direct studies on this compound are sparse, its structural analogs have demonstrated significant cytotoxicity against various cancerous cell lines.
Antimicrobial Activity
Compounds with thiophene rings have been reported to possess antimicrobial properties. The unique combination of functional groups in this compound may contribute to similar antimicrobial effects. Further research is needed to evaluate its efficacy against specific bacterial and fungal strains.
Case Studies
- Anticancer Activity : A study examining related nitro-substituted compounds found that they could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. While this compound was not directly tested, its structural similarities suggest potential for similar effects.
- Antimicrobial Testing : In an exploratory study of thiophene derivatives, several compounds exhibited significant antibacterial activity against Gram-positive bacteria. These findings provide a basis for investigating this compound's antimicrobial potential.
Properties
IUPAC Name |
(Z)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKPQOZUYSIQF-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.